
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a pyridine ring substituted with phenyl and diethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the reaction of 4-phenylpyridine-1-carboxylic acid with diethylamine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) in pyridine at 85°C . This reaction yields the desired amide with high purity and moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is often prioritized to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-diethyl-4-phenyl-4H-pyridine-3,5-dicarboxamide: Similar structure but with additional carboxamide groups.
N,N-dimethyl-4-phenyl-4H-pyridine-1-carboxamide: Similar but with methyl groups instead of ethyl groups.
Uniqueness
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups can influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.
Propiedades
Número CAS |
87672-90-0 |
|---|---|
Fórmula molecular |
C16H20N2O |
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide |
InChI |
InChI=1S/C16H20N2O/c1-3-17(4-2)16(19)18-12-10-15(11-13-18)14-8-6-5-7-9-14/h5-13,15H,3-4H2,1-2H3 |
Clave InChI |
FQEUJVBFBGVYCN-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)N1C=CC(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[1,8-bis(acetyloxy)-3,6-dimethyl-2-naphthalenyl]-](/img/structure/B14400750.png)
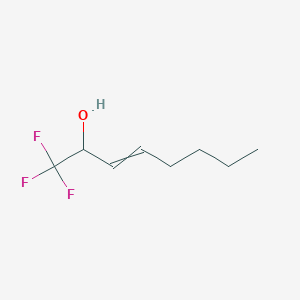

![Ethyl 2-[methyl(diphenyl)silyl]undec-10-enoate](/img/structure/B14400760.png)
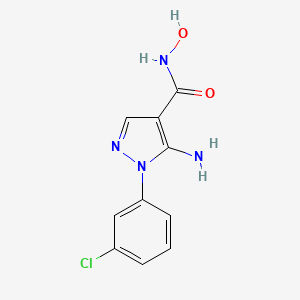
![Acetic acid, [(2-methoxyethoxy)methoxy]-, ethyl ester](/img/structure/B14400766.png)
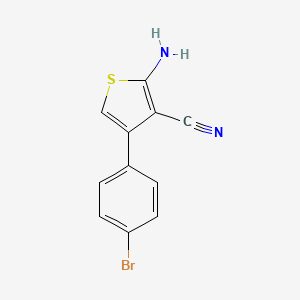


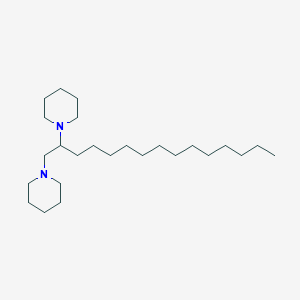

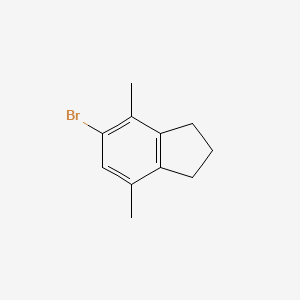
![Ethyl 3-[2-(acetyloxy)indolizin-3-yl]-2-cyanoprop-2-enoate](/img/structure/B14400814.png)
